
Tert-butyl 3-nitrophenylcarbamate
Overview
Description
Tert-butyl 3-nitrophenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a 3-nitrophenylamine moiety. This compound is widely utilized in organic synthesis as a protecting group for amines due to the stability of the Boc group under basic and nucleophilic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-nitrophenylcarbamate can be synthesized through the reaction of 3-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-nitrophenylcarbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 3-aminophenylcarbamate.
Substitution: Various substituted phenylcarbamates depending on the substituent introduced.
Scientific Research Applications
Tert-butyl 3-nitrophenylcarbamate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl 3-nitrophenylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The nitrophenyl moiety can undergo various transformations, allowing for the selective modification of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the transformations being carried out .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Tert-Butyl Carbamate Derivatives
Key Observations :
Nitro Group Positioning :
- In tert-butyl 3-nitrophenylcarbamate, the nitro group is at the meta (3-position) on the phenyl ring. Comparatively, tert-butyl 2-chloro-4-nitrophenylcarbamate features a para (4-position) nitro group alongside a chloro substituent, which enhances electron-withdrawing effects and may alter reactivity in nucleophilic aromatic substitution.
- The compound in contains a nitro group at the ortho (2-position) relative to a fluorine atom, which increases steric hindrance and may reduce solubility compared to meta-substituted analogs.
Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and halogen (Cl, F) substituents increase electrophilicity of the aromatic ring, influencing stability and reaction kinetics. For example, para-nitro derivatives (e.g., ) are more reactive toward nucleophiles than meta-nitro analogs due to resonance effects.
Molecular Weight and Applications :
- Derivatives with higher molecular weights (e.g., 325.34 g/mol in ) are often used in medicinal chemistry for targeted drug delivery due to enhanced lipophilicity. Simpler analogs like (229.27 g/mol) may serve as intermediates in click chemistry or peptide synthesis.
Stability and Reactivity
- Stability : Tert-butyl carbamates are generally stable under neutral and acidic conditions but cleave under strong acids (e.g., trifluoroacetic acid) or basic hydrolysis. The presence of EWGs like nitro or fluorine can accelerate hydrolysis rates due to increased electrophilicity at the carbamate carbonyl.
- Thermal Stability: Nitro-substituted derivatives (e.g., ) may exhibit lower thermal stability compared to non-EWG analogs, as nitro groups can decompose exothermically under high temperatures.
Biological Activity
Tert-butyl 3-nitrophenylcarbamate (TB-NPC) is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
TB-NPC is characterized by a tert-butyl group, a nitro substituent at the 3-position of the phenyl ring, and a carbamate functional group. This structure imparts distinct chemical properties that influence its biological activity.
- Molecular Formula : CHNO
- Molecular Weight : 234.25 g/mol
- CAS Number : 18437-64-4
The biological activity of TB-NPC primarily arises from its interaction with various enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of neurotransmission and enzyme-catalyzed reactions.
Enzyme Interaction
TB-NPC has been studied for its effects on enzymes involved in neurotransmission. Research indicates that it can act as an inhibitor for specific acetylcholinesterase (AChE) variants, which are crucial for the breakdown of the neurotransmitter acetylcholine.
Medicinal Chemistry
TB-NPC shows promise as a prodrug, where it can be hydrolyzed in vivo to release active drug components. This controlled release mechanism enhances bioavailability and therapeutic efficacy. Its application in drug development is underscored by studies demonstrating its potential to improve the pharmacokinetic profiles of other compounds .
Neuropharmacology
Research has highlighted TB-NPC's role in neuropharmacology, particularly its ability to modulate neurotransmitter levels. In vitro studies have shown that TB-NPC can increase acetylcholine levels by inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Inhibition of Acetylcholinesterase :
- A study conducted on the effects of TB-NPC on AChE demonstrated a dose-dependent inhibition, with IC50 values indicating significant potency compared to standard inhibitors.
- The research utilized various concentrations of TB-NPC to assess its impact on enzyme kinetics, revealing a competitive inhibition mechanism.
-
Prodrug Development :
- In a pharmacokinetic study involving TB-NPC derivatives, researchers observed enhanced absorption rates and prolonged circulation times in animal models. The prodrug exhibited stability at gastric pH but underwent hydrolysis at physiological pH .
- These findings suggest that TB-NPC derivatives could serve as effective delivery systems for poorly soluble drugs.
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
This compound | AChE inhibitor; prodrug potential | Nitro group at position 3 |
Tert-butyl 4-nitrophenylcarbamate | Similar AChE inhibitory activity | Nitro group at position 4 |
Tert-butyl carbamate | General enzyme inhibitor; less specificity | Lacks aromatic nitro substituent |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl 3-nitrophenylcarbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling 3-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP). Reaction conditions like solvent choice (e.g., dichloromethane or THF), temperature (0–20°C), and stoichiometric ratios significantly impact yield. For example, DMAP enhances nucleophilic acyl substitution by activating Boc anhydride, while excess Et₃N neutralizes acidic byproducts. Reaction progress can be monitored via TLC or HPLC .
Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR) and nitro-phenyl signals (aromatic protons at δ 7.5–8.5 ppm).
- IR Spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group stretches (~1520 and 1350 cm⁻¹).
- Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. Cross-reference data with structurally similar compounds (e.g., tert-butyl carbamates with nitroaryl groups) to resolve ambiguities .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in a cool, dry place away from strong acids/bases, which may hydrolyze the carbamate group. Stability data for similar compounds suggest room temperature is suitable .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The nitro group acts as a strong electron-withdrawing meta-director, reducing electron density on the phenyl ring and activating it toward electrophilic aromatic substitution (e.g., nitration or halogenation). However, the carbamate’s tert-butyl group sterically hinders certain reactions. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity. Experimental validation via competitive reactions with para-substituted analogs is recommended .
Q. What strategies can resolve contradictions in reported solubility data for this compound across different studies?
Methodological Answer:
- Solvent Screening : Test solubility in aprotic (e.g., DMSO, DMF) and protic (e.g., methanol, water) solvents at varying temperatures.
- Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.
- Standardized Protocols : Ensure consistent particle size (via milling) and equilibration time. Discrepancies in literature data often arise from unaccounted polymorphic forms .
Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying pH conditions?
Methodological Answer:
- Hydrolysis Modeling : Use density functional theory (DFT) to calculate activation energies for acid- or base-catalyzed carbamate cleavage.
- Molecular Dynamics (MD) : Simulate degradation in aqueous environments at different pH levels.
- Validation : Compare computational results with experimental HPLC or LC-MS data tracking decomposition products (e.g., 3-nitroaniline and CO₂) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction selectivity and purity?
Methodological Answer:
- Exothermicity Control : Use jacketed reactors to manage heat generation during Boc protection.
- Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or continuous liquid-liquid extraction.
- Byproduct Management : Monitor for di-Boc byproducts via in-line IR or PAT (Process Analytical Technology). Scale-up protocols for similar carbamates highlight solvent recovery as a cost-saving measure .
Q. Data Contradiction and Optimization
Q. How should researchers address conflicting reports on the thermal stability of this compound?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
- Isothermal Stability Studies : Store samples at elevated temperatures (e.g., 40–60°C) and track purity via HPLC.
- Mechanistic Probes : Use FTIR to detect CO₂ release, indicating carbamate degradation. Contradictions may arise from impurities (e.g., residual acids) accelerating decomposition .
Properties
IUPAC Name |
tert-butyl N-(3-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDQPYRGGSHYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441113 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18437-64-4 | |
Record name | tertbutyl 3-nitrophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20441113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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